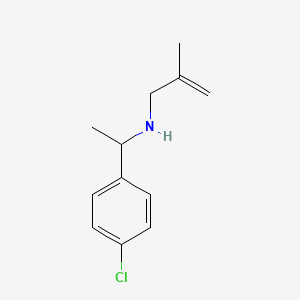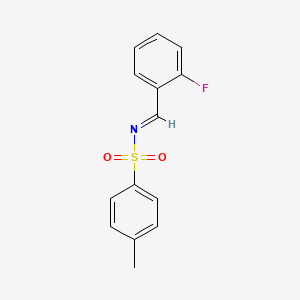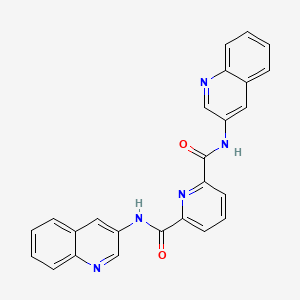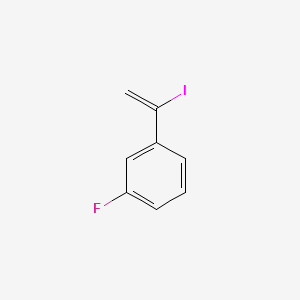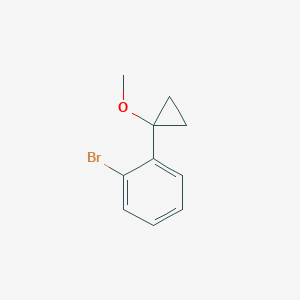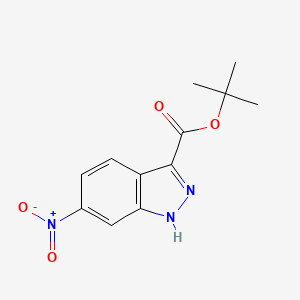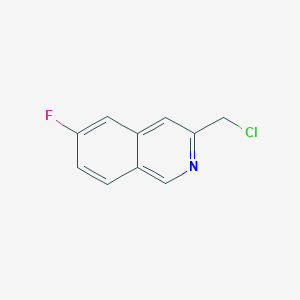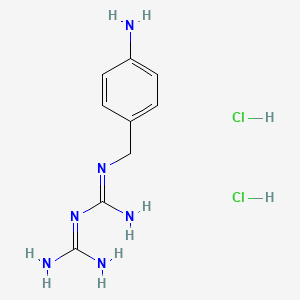
N-(4-Aminobenzyl)biguanide Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Aminobenzyl)biguanide Dihydrochloride is a chemical compound with the molecular formula C9H14N6·2HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its white to yellow solid form and is often used in research due to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobenzyl)biguanide Dihydrochloride typically involves the reaction of 4-aminobenzylamine with cyanoguanidine under specific conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
N-(4-Aminobenzyl)biguanide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-nitrobenzyl)biguanide, while reduction could produce N-(4-aminobenzyl)biguanide .
科学的研究の応用
N-(4-Aminobenzyl)biguanide Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-Aminobenzyl)biguanide Dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Metformin: A well-known biguanide used in the treatment of type 2 diabetes.
Phenformin: Another biguanide with similar properties but withdrawn from the market due to safety concerns.
Buformin: A biguanide with applications in diabetes treatment but less commonly used compared to metformin.
Uniqueness
Unlike other biguanides, it has a benzyl group that enhances its reactivity and potential for diverse chemical modifications .
特性
分子式 |
C9H16Cl2N6 |
|---|---|
分子量 |
279.17 g/mol |
IUPAC名 |
2-[(4-aminophenyl)methyl]-1-(diaminomethylidene)guanidine;dihydrochloride |
InChI |
InChI=1S/C9H14N6.2ClH/c10-7-3-1-6(2-4-7)5-14-9(13)15-8(11)12;;/h1-4H,5,10H2,(H6,11,12,13,14,15);2*1H |
InChIキー |
ZMQKZVXFEKGFGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN=C(N)N=C(N)N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Trifluoromethyl)oxazolo[5,4-b]pyridine](/img/no-structure.png)
